molecular formula C8H8BrN3O2 B8658952 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

Cat. No.: B8658952
M. Wt: 258.07 g/mol
InChI Key: ZOBHBGYGMBUNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is an organic compound characterized by a pyridine ring substituted with bromine, nitro, and cyclopropylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine typically involves the following steps:

    Nitration: The starting material, pyridine, undergoes nitration to introduce the nitro group at the 5-position.

    Bromination: The nitrated pyridine is then brominated at the 3-position.

    Cyclopropylamine Introduction: Finally, the brominated and nitrated pyridine is reacted with cyclopropylamine to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions tailored for large-scale synthesis.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo further oxidation to form various oxidative derivatives.

    Reduction: The nitro group can also be reduced to an amine group under appropriate conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation Products: Various nitro-oxidized derivatives.

    Reduction Products: Amino derivatives of the original compound.

    Substitution Products: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and bromine groups can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3-Bromo-5-nitro-pyridin-4-yl)-ethyl-amine
  • (3-Bromo-5-nitro-pyridin-4-yl)-phenethyl-amine
  • 3-Bromo-5-nitro-4-pyridinol

Comparison:

  • 3-bromo-N-cyclopropyl-5-nitropyridin-4-amine is unique due to the presence of the cyclopropylamine group, which imparts distinct steric and electronic properties compared to the ethyl or phenethyl analogs.
  • The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-5-nitropyridin-4-amine

InChI

InChI=1S/C8H8BrN3O2/c9-6-3-10-4-7(12(13)14)8(6)11-5-1-2-5/h3-5H,1-2H2,(H,10,11)

InChI Key

ZOBHBGYGMBUNQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=C(C=NC=C2[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product of Step 2 (8.01 g, ca. 30 mmol) in dichloromethane (100 ml) at 0° C. was added cyclopropylamine (4.16 ml, 60 mmol) drop-wise. The resulting mixture was stirred overnight at room temperature, then concentrated under vacuum to a residue and re-dissolved in ethyl acetate, basifying with sodium bicarbonate. The organic phase was washed with water three times, followed by twice with brine before concentrating under vacuum to a crude solid. This oil was purified by column chromatography eluting with a gradient of 50% DCM/hexane to DCM affording product as a yellow solid, 6.22 g (80%); MS (ES+) m/e 258/260 [M+H]+.
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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